molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B3427523 Hydron;prop-2-enoate CAS No. 59913-86-9

Hydron;prop-2-enoate

Cat. No.: B3427523
CAS No.: 59913-86-9
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

Hydron;prop-2-enoate, also known as hydrogen prop-2-enoate, is an organic compound with the molecular formula C3H4O2. It is a derivative of acrylic acid and exists as a liquid that is soluble in water. This compound is a weakly acidic substance and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydron;prop-2-enoate can be synthesized through the esterification of acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

CH2=CHCOOH+CH3OHCH2=CHCOOCH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} CH2​=CHCOOH+CH3​OH→CH2​=CHCOOCH3​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous esterification processes. These processes involve the use of high-pressure reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydron;prop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: It can undergo free radical polymerization to form poly(this compound), a polymer with significant industrial applications.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and methanol.

Common Reagents and Conditions

    Addition Reactions: Common reagents include bromine, hydrogen chloride, and other halogens. These reactions typically occur at room temperature.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic hydrolysis uses sulfuric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Addition Reactions: Halogenated derivatives of this compound.

    Polymerization: Poly(this compound).

    Hydrolysis: Acrylic acid and methanol.

Scientific Research Applications

Hydron;prop-2-enoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of hydron;prop-2-enoate primarily involves its ability to undergo polymerization and addition reactions. The double bond in the compound acts as a reactive site for electrophilic addition, while the ester group can participate in hydrolysis reactions. These chemical properties enable this compound to interact with various molecular targets and pathways, making it a valuable compound in multiple scientific and industrial applications .

Comparison with Similar Compounds

Hydron;prop-2-enoate can be compared with other similar compounds such as:

    Methyl acrylate: Similar in structure but has a methyl group instead of a hydrogen atom.

    Ethyl acrylate: Contains an ethyl group, making it slightly more hydrophobic.

    Butyl acrylate: Has a butyl group, which significantly increases its hydrophobicity and flexibility in polymer applications.

Uniqueness

This compound is unique due to its simple structure and high reactivity, making it a versatile building block in organic synthesis and polymer chemistry. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other acrylate derivatives .

Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Molecular Formula

Record name ACRYLIC ACID
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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Record name Acrylic acid
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DSSTOX Substance ID

DTXSID0039229
Record name Acrylic acid
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
Record name Acrylic acid
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
Record name Acrylic Acid
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
Record name Acrylic acid
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
Record name Diacrylic acid
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Record name Acrylic acid
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Record name Acrylic acid
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Record name Acrylic acid
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Record name ACRYLIC ACID
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Record name Acrylic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AS42C1D8.html
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
Record name Acrylic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02579
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Record name Acrylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421
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Record name Acrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031647
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688
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Record name ACRYLIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/688
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acrylic acid
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URL https://www.cdc.gov/niosh/npg/npgd0013.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hydron;prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Hydron;prop-2-enoate
Reactant of Route 3
Hydron;prop-2-enoate
Reactant of Route 4
Hydron;prop-2-enoate
Reactant of Route 5
Hydron;prop-2-enoate
Reactant of Route 6
Hydron;prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.